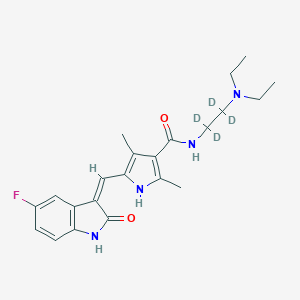

Sunitinib-d4

Descripción general

Descripción

Sunitinib-d4 is a deuterated form of sunitinib, a small-molecule, multi-targeted receptor tyrosine kinase inhibitor. Sunitinib is primarily used as an anti-cancer medication, approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of sunitinib due to its enhanced stability and reduced metabolic rate.

Aplicaciones Científicas De Investigación

Sunitinib-d4 is extensively used in scientific research to study the pharmacokinetics, metabolic pathways, and therapeutic efficacy of sunitinib . It is particularly valuable in the fields of chemistry, biology, and medicine for the following applications:

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of sunitinib.

Cancer Research: Investigating the efficacy of sunitinib in treating various cancers, including renal cell carcinoma and gastrointestinal stromal tumors.

Drug Development: Developing new therapeutic agents based on the structure and activity of sunitinib.

Mecanismo De Acción

Target of Action

Sunitinib-d4, also known as Sunitinib, is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It primarily targets multiple RTKs, including all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and flt3 . These targets play crucial roles in cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer .

Mode of Action

Sunitinib inhibits cellular signaling by targeting these multiple RTKs . It blocks the ATP-binding pocket of specific receptor tyrosine kinases, inhibiting signal transduction . This inhibition disrupts the signaling pathways that promote tumor growth and angiogenesis, leading to the suppression of tumor progression .

Biochemical Pathways

Sunitinib affects several biochemical pathways due to its multi-targeted nature. It inhibits the phosphorylation of multiple RTKs (PDGFRβ, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo . It also demonstrates inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer . Furthermore, sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFRβ- and VEGFR2-dependent tumor angiogenesis in vivo .

Pharmacokinetics

Sunitinib’s pharmacokinetics have been evaluated in healthy subjects and in patients with solid tumors . The plasma terminal elimination half-lives of sunitinib were 8 h in rats, 17 h in monkeys, and 51 h in humans . The majority of radioactivity was excreted to the feces with a smaller fraction of radioactivity excreted to urine in all three species . The bioavailability in female rats was close to 100%, suggesting complete absorption of sunitinib .

Result of Action

The molecular and cellular effects of sunitinib’s action include the inhibition of cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer . It also induces a senescence-like endothelial cell (EC) phenotype . Inflammatory chemokine secretion and VCAM1 expression were significantly increased in senescent ECs, resulting in tumor cell (TC) chemotaxis and TC/EC interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sunitinib resistance, or a sunitinib-associated inferior survival benefit in metastatic breast cancer, may be due to sunitinib-induced EC injury or senescence

Análisis Bioquímico

Biochemical Properties

Sunitinib-d4, like its parent compound Sunitinib, is known to interact with various enzymes and proteins. It is particularly effective in inhibiting tyrosine kinases, which play crucial roles in signal transduction pathways . The nature of these interactions is typically inhibitory, preventing the enzymes from catalyzing their respective reactions .

Cellular Effects

This compound has profound effects on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting tyrosine kinases, this compound disrupts signal transduction, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By binding to tyrosine kinases, this compound inhibits their activity, disrupting signal transduction pathways and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

Current studies focus on the drug’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes can affect the drug’s localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. Current studies are investigating potential targeting signals or post-translational modifications that direct the drug to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

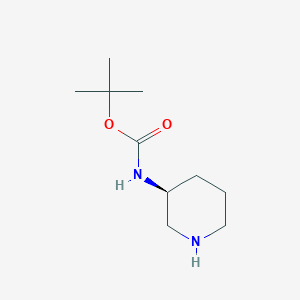

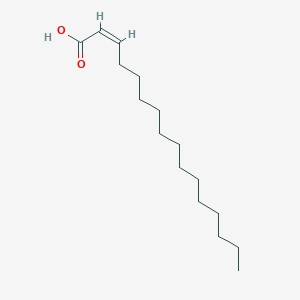

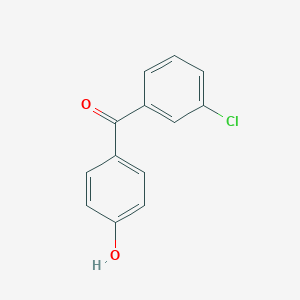

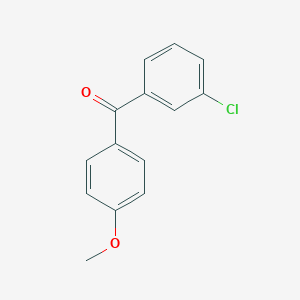

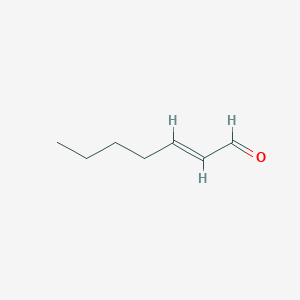

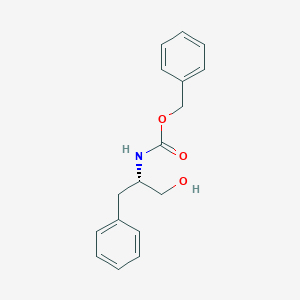

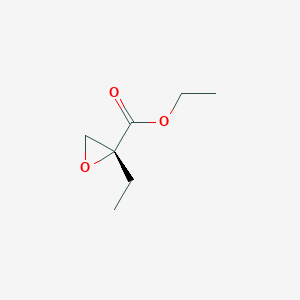

The synthesis of sunitinib involves multiple steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation . The process begins with commercially available materials such as acetyl ethyl acetate, 4-fluoroaniline, and N1, N1-diethylethane-1,2-diamine . The optimal conditions for each reaction step have been established to maximize yields, with solvent-free decarboxylation being a key improvement .

Industrial Production Methods

Industrial production of sunitinib and its derivatives, including Sunitinib-d4, involves scalable synthetic routes optimized for high yields and cost-effectiveness . The process typically includes refluxing sunitinib base with L-malic acid in a solvent like dimethylsulfoxide to obtain a clear solution .

Análisis De Reacciones Químicas

Types of Reactions

Sunitinib-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its metabolic pathways and pharmacokinetic properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability and efficacy of the compound.

Major Products Formed

The major products formed from these reactions include various metabolites that are studied for their pharmacological effects and potential side effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to sunitinib-d4 include other receptor tyrosine kinase inhibitors such as vorolanib, axitinib, and sorafenib . These compounds share similar mechanisms of action but differ in their specific targets and pharmacokinetic properties.

Uniqueness

This compound is unique due to its multi-targeted approach, inhibiting a broader range of receptor tyrosine kinases compared to other similar compounds . This broad-spectrum activity makes it particularly effective in treating cancers that are resistant to other therapies .

Propiedades

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHZLLDWRZWRT-IMVYMHHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(CC)CC)NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

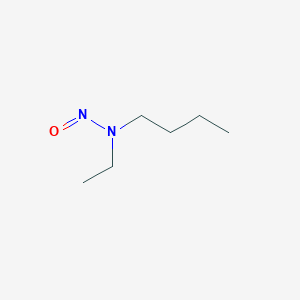

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)